Physicochemical Properties of Boc-Protected Amino Ketones: A Technical Guide
Executive Summary Boc-protected amino ketones (N-tert-butoxycarbonyl-α-amino ketones) are critical intermediates in the synthesis of peptide mimetics, protease inhibitors (e.g., chloromethyl ketones), and statins. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Boc-protected amino ketones (N-tert-butoxycarbonyl-α-amino ketones) are critical intermediates in the synthesis of peptide mimetics, protease inhibitors (e.g., chloromethyl ketones), and statins. Unlike their parent amino acids, these compounds lack the zwitterionic character that confers high melting points and water solubility. Instead, they behave as lipophilic, neutral organic molecules with distinct stability profiles.
This guide provides a technical deep-dive into their physicochemical behavior, synthesis logic, and handling requirements, designed for researchers optimizing drug discovery workflows.
Physicochemical Profile
Solubility and Lipophilicity
The conversion of the carboxylic acid moiety of an amino acid to a ketone (e.g., methyl, chloromethyl, or phenyl ketone) significantly alters the solvation profile.
Lipophilicity: The removal of the ionizable carboxylate and the addition of the hydrophobic Boc group (
-butyl) and the ketone side chain drastically increases the LogP.
Moderate Solubility: Alcohols (MeOH, EtOH) – often used for crystallization.
Insolubility: Water, dilute aqueous acid (unless Boc is cleaved), and non-polar hydrocarbons (Pentane/Hexane) – often used to precipitate the product.
Solid-State Properties
While Boc-amino acids are typically high-melting crystalline solids (due to H-bonding dimers), Boc-amino ketones often exhibit lower melting points or exist as viscous oils/gums. This is due to the loss of the strong intermolecular hydrogen bonding network of the carboxylic acid.
Compound Class
Typical State
Melting Point Range
Reason
Boc-Amino Acids
Crystalline Solid
75°C – 140°C
Strong intermolecular H-bonding (dimers).
Boc-Amino Methyl Ketones
Oil or Low-Melting Solid
30°C – 70°C
Weaker dipole-dipole interactions; disruption of crystal lattice.
Boc-Amino Chloromethyl Ketones
Crystalline Solid
70°C – 110°C
Polar C-Cl bond and rigid structure enhance crystallinity.
Technical Insight: The "oily" nature of many simple Boc-amino alkyl ketones often necessitates purification via silica gel chromatography rather than simple recrystallization.
Stability Profile
Acid Sensitivity: The Boc group is labile to strong acids (TFA, HCl/Dioxane). Exposure to pH < 2 will trigger deprotection, yielding the free amino ketone salt.
-proton adjacent to the ketone and the carbamate nitrogen is acidic (). Strong bases (e.g., NaH, LDA) or prolonged exposure to tertiary amines can lead to enolization and subsequent racemization.
Synthesis & Manufacturing Logic
The synthesis of Boc-amino ketones requires preventing two major side reactions: over-addition (forming tertiary alcohols) and racemization . The Weinreb Amide route is the industry standard for addressing both.
The Weinreb Amide Protocol (Gold Standard)
This method utilizes the stability of the 5-membered chelate intermediate to prevent the addition of a second equivalent of the organometallic reagent.
Step-by-Step Protocol:
Activation: React N-Boc-amino acid with CDI (1.1 eq) or EDC/HOBt in DCM/THF at 0°C.
Amide Formation: Add N,O-dimethylhydroxylamine HCl (1.2 eq) and NMM (N-methylmorpholine) to form the Weinreb amide.
Nucleophilic Addition: Cool the isolated Weinreb amide to -78°C (or 0°C for less reactive species) in dry THF.
Reagent Addition: Slowly add the Grignard reagent (
) or Organolithium ().
Crucial Step: The reaction forms a stable tetrahedral magnesium chelate intermediate that does not collapse to the ketone until acidic quench.
Quench: Pour into saturated
or dilute (carefully controlling pH to avoid Boc removal) to release the ketone.
Synthesis Workflow Diagram
Caption: The Weinreb amide route prevents tertiary alcohol formation via a stable metal-chelated intermediate.
Critical Quality Attribute: Racemization
One of the most significant risks in handling Boc-amino ketones is the loss of optical purity at the
-carbon.
Mechanism of Racemization
Unlike esters, ketones have a higher tendency to enolize under basic conditions. The Boc group provides some protection against oxazolone formation (compared to acyl groups), but direct enolization remains a threat.
Trigger: Presence of base (e.g.,
, ) or even silica gel (if slightly basic) during purification.
Process: Deprotonation of the
-CH yields a planar enolate. Reprotonation occurs from either face, producing a racemic mixture (L- and D- isomers).
Racemization Pathway Diagram
Caption: Base-mediated enolization destroys the chiral center, yielding a racemic product.
Analytical Characterization
Validating the structure requires specific attention to the carbonyl region in IR and the distinct chemical shifts in NMR.
Often overlaps with ketone or appears as a shoulder.
¹H NMR
Boc t-Butyl
~1.40 ppm (s, 9H)
Diagnostic singlet for the protecting group.
¹H NMR
α-Proton (Chiral Center)
4.0 – 4.5 ppm (m, 1H)
Downfield shift due to adjacent N and C=O.
¹H NMR
Methyl Ketone (-C(O)CH₃)
2.1 – 2.2 ppm (s, 3H)
Sharp singlet if R = Methyl.
¹³C NMR
Ketone Carbonyl
200 – 210 ppm
Very downfield; confirms ketone functionality.
¹³C NMR
Carbamate Carbonyl
~155 ppm
Diagnostic for Boc group.
Handling and Storage Protocols
To maintain the integrity of Boc-amino ketones, specifically preventing hydrolysis (if chloromethyl ketone) or racemization :
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
Why? Low temperature inhibits slow enolization and decomposition.
Desiccation: Keep strictly dry. Moisture can lead to hydrate formation or hydrolysis of reactive side chains (e.g., chloromethyl ketones to hydroxymethyl ketones).
Solvent Choice: Avoid storing in protic solvents (Methanol/Water) for extended periods. Preferred storage solvents are DMSO (frozen) or dry DCM.
References
Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link
Fehrentz, J. A., & Castro, B. (1983). An efficient synthesis of optically active alpha-(t-butoxycarbonylamino)-aldehydes from alpha-amino acids. Synthesis, 1983(8), 676-678. Link
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link
Boc-L-Phenylalanine Chloromethyl Ketone Properties. Sigma-Aldrich Product Specification.Link (Referenced as Z-analog for comparative physicochemical data).
Beaulieu, P. L., et al. (2000). Practical, Stereoselective Synthesis of β-Amino Ketones from Amino Acids. Journal of Organic Chemistry, 65(24), 8146–8153. Link
Solubility Profiling and Thermodynamic Modeling of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
This technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and purification strategies for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone . Executive Summary & Molecular Profile (S)...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of the solubility profile, thermodynamic modeling, and purification strategies for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone .
Executive Summary & Molecular Profile
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (CAS: Analogous to 66605-57-0 series) is a critical chiral intermediate often employed in the synthesis of HIV protease inhibitors and peptidomimetics. Its physicochemical behavior is governed by the competition between its lipophilic backbone and polar functional groups.
Structure-Property Relationship (SPR) Analysis
Lipophilic Domain: The molecule features two phenyl rings and a tert-butyl group.[1][2] This substantial non-polar surface area drives high solubility in halogenated solvents (DCM, Chloroform) and moderate solubility in aromatic hydrocarbons (Toluene).
Polar Domain: The ketone (
) and carbamate (, ) moieties act as hydrogen bond acceptors and donors. This facilitates solubility in polar aprotic solvents (DMSO, DMF) and medium-polarity protic solvents (Ethanol, Isopropanol) at elevated temperatures.
Crystallinity: The rigid chiral center and aromatic stacking typically result in a high lattice energy, requiring significant thermal energy or specific solvent interactions to break the crystal lattice, particularly for purification.
Solubility Profile in Organic Solvents
The following data categorizes the solubility behavior based on dielectric constant (
) and polarity index (). These classifications are derived from thermodynamic behavior observed in structural analogs (e.g., Boc-L-Phenylalaninol, Boc-Phe-OMe).
Qualitative Solubility Table (25°C)
Solvent Class
Representative Solvent
Solubility Status
Mechanistic Insight
Halogenated
Dichloromethane (DCM)
High (>100 mg/mL)
Excellent dipole-dipole interactions; primary solvent for synthesis.
Polar Aprotic
DMSO, DMF
High (>150 mg/mL)
Strong H-bond disruption; useful for stock solutions but hard to remove.
Esters
Ethyl Acetate (EtOAc)
Moderate (20-50 mg/mL)
Ideal for recrystallization; solubility increases significantly with .
Alcohols
Methanol, Ethanol
Moderate (10-40 mg/mL)
Good solvent power at reflux; poor at (yields high recovery).
Ethers
THF, MTBE
Moderate/High
Good for reaction media (e.g., Grignard additions).
Hydrocarbons
Hexane, Heptane
Insoluble (<1 mg/mL)
Acts as an anti-solvent to induce supersaturation.
Aqueous
Water
Insoluble
Hydrophobic effect dominates; product "oils out" or precipitates.
Thermodynamic Modeling (The Apelblat Equation)
To predict solubility (
) at a specific temperature (), we utilize the Modified Apelblat Equation , which correlates experimental data with enthalpy of solution.
: Mole fraction solubility.
: Absolute temperature (Kelvin).
: Empirical constants specific to the solvent system.
Application Note: For this compound in Ethanol , the curve is typically exponential. A small increase in temperature (e.g., from
to ) can double or triple solubility, making ethanol/water systems ideal for cooling crystallization.
This is the primary method for enantiomeric enrichment.
Figure 1: Optimized Anti-Solvent Recrystallization Workflow. Note: The EtOAc/Hexane ratio is typically 1:3 to 1:5 at the endpoint.
Process Application & Critical Parameters
Solvent Selection for Synthesis vs. Purification
Synthesis (Grignard/Reduction): Use THF or DCM .
Reasoning: High solubility ensures homogeneous kinetics. THF coordinates well with Mg/Li reagents often used to functionalize the ketone.
Purification (Crystallization): Use EtOAc/Hexane or EtOH/Water .[3]
Reasoning: These systems exploit the steep solubility-temperature gradient (van't Hoff behavior). The compound is prone to "oiling out" if the anti-solvent (Water/Hexane) is added too quickly.
"Oiling Out" Mitigation
A common failure mode for this lipophilic intermediate is separating as an oil rather than a crystal.
Cause: The melting point is depressed by impurities, or the anti-solvent addition pushed the system into a liquid-liquid immiscibility region (spinodal decomposition) before nucleation.
Solution:
Seed Crystals: Always retain a small batch of pure crystal to seed the solution at the metastable limit.
Temperature Control: Keep the temperature above the oiling-out limit but below the saturation limit during anti-solvent addition.
References
BenchChem Technical Support. (2025).[3][4][5] Purification of Boc-Protected Amino Acids by Recrystallization. BenchChem Application Notes. Link
Sigma-Aldrich. (2024). Product Specification: (S)-2-(Boc-amino)-3-phenyl-1-propanol. Merck KGaA. Link
National Institute of Standards and Technology (NIST). (2024). 1,3-diphenyl-2-propanone Thermophysical Properties. NIST Chemistry WebBook, SRD 69. Link
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
Organic Syntheses. (2020). N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. Coll. Vol. 10. Link
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone: A Versatile Chiral Synthon for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount....
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, are fundamental to the efficient construction of these complex molecular architectures. Among these, chiral α-amino ketones stand out as privileged scaffolds due to their prevalence in natural products and pharmaceuticals and their synthetic versatility.[1][2][3] This guide provides an in-depth exploration of (S)-2-(tert-butoxycarbonylamino)-1,3-diphenyl-1-propanone, a valuable chiral building block. We will delve into its synthesis, key physicochemical properties, and strategic applications, particularly its role as a precursor to chiral 1,3-amino alcohols—a core structural motif in many therapeutic agents, including HIV protease inhibitors.
Introduction: The Strategic Value of Chiral α-Amino Ketones
The synthesis of single-enantiomer drugs is a critical objective in pharmaceutical chemistry, as the physiological activity of a molecule is often dictated by its absolute stereochemistry. Chiral building blocks provide a robust and reliable strategy for introducing stereocenters with high fidelity, bypassing the need for challenging chiral resolutions or asymmetric syntheses at later stages.
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a trifunctional synthon of significant interest. Its structure incorporates:
An (S)-configured stereocenter , providing the foundational chirality.
A Boc-protected amine , which is stable under a wide range of reaction conditions but can be readily deprotected when needed. The Boc group is a cornerstone of modern peptide synthesis and organic chemistry.[4][]
A ketone functionality , which serves as a versatile handle for a multitude of chemical transformations, including diastereoselective reductions and nucleophilic additions.
Two phenyl groups , which impart specific steric and electronic properties and are common features in many pharmacologically active molecules.[6][7]
These features make it an ideal starting material for creating more complex chiral molecules, such as amino alcohols, diamines, and other key intermediates in drug development.[8]
Synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
The most practical and stereospecific synthesis of this building block originates from a readily available chiral precursor, L-phenylalanine, which belongs to the "chiral pool".[] This approach ensures the integrity of the (S)-stereocenter from the outset.
Recommended Synthetic Pathway: From L-Phenylalanine
The logical pathway involves the protection of the amino group of L-phenylalanine, followed by the conversion of the carboxylic acid to a ketone. A highly effective method for this transformation is the use of a Weinreb amide intermediate, which cleanly reacts with an organometallic reagent to afford the desired ketone without over-addition.
Experimental Protocol: Synthesis via Weinreb Amide
Step 1: Boc-Protection of L-Phenylalanine
Dissolve L-phenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water.
Add sodium hydroxide (2.5 eq) and stir until the solution is homogeneous.
Cool the mixture to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the temperature below 10 °C.[4]
Allow the reaction to warm to room temperature and stir for 12-18 hours.
Perform an aqueous work-up: wash with a non-polar solvent (e.g., hexane) to remove excess Boc₂O, then acidify the aqueous layer with cold 1 M HCl to pH 2-3.
Extract the product, N-Boc-L-phenylalanine, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a white solid.
Step 2: Formation of the N-Boc-L-phenylalanine Weinreb Amide
Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a coupling agent such as EDC (1.5 eq) along with HOBt (1.5 eq).
Add a tertiary amine base, such as N-methylmorpholine or triethylamine (3.0 eq), dropwise at 0 °C.
Allow the reaction to stir at room temperature for 12-16 hours.
Work-up by washing the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the Weinreb amide.
Step 3: Grignard Addition to form the Ketone
Dissolve the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere.
Slowly add a solution of benzylmagnesium chloride in THF (1.5 eq) dropwise, maintaining the temperature at 0 °C.
Monitor the reaction by TLC. Upon completion (typically 1-2 hours), quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone.
Diagram: Synthetic Workflow
Caption: Synthesis of the target chiral building block from L-phenylalanine.
Alternative Synthetic Strategies
While the Weinreb amide route is robust, other methods for synthesizing chiral α-amino ketones have been developed and could be adapted for this specific target.
Melting Point: Similar N-Boc protected amino alcohols have melting points in the range of 90-100 °C.
Optical Rotation: A specific rotation value would be expected, characteristic of the (S)-enantiomer. For example, the related (S)-2-(Boc-amino)-3-phenyl-1-propanol has a reported [α]20/D of -27° (c=1 in chloroform).
Solubility: Soluble in common organic solvents like DCM, THF, ethyl acetate, and chloroform. Sparingly soluble in non-polar solvents like hexane and insoluble in water.
Spectroscopic Characterization (Expected)
¹H NMR (CDCl₃):
δ ~7.4-7.1 ppm (m, 10H, Ar-H)
δ ~5.5 ppm (d, 1H, NH)
δ ~5.0 ppm (m, 1H, Cα-H)
δ ~3.2 ppm (m, 2H, CH₂)
δ ~1.4 ppm (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃):
δ ~200 ppm (C=O)
δ ~155 ppm (N-C=O of Boc)
δ ~138-128 ppm (Ar-C)
δ ~80 ppm (C(CH₃)₃)
δ ~60 ppm (Cα)
δ ~40 ppm (CH₂)
δ ~28 ppm (C(CH₃)₃)
IR (KBr, cm⁻¹):
~3350 (N-H stretch)
~3050 (Ar C-H stretch)
~1710 (Boc C=O stretch)
~1685 (Ketone C=O stretch)
~1500 (N-H bend)
Applications in Asymmetric Synthesis
The true value of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone lies in its utility as a versatile intermediate. The ketone group is a nexus for creating further complexity with a high degree of stereochemical control.
Diastereoselective Reduction to Chiral 1,3-Amino Alcohols
The most significant application is the reduction of the ketone to a secondary alcohol. This transformation generates a second stereocenter, leading to the formation of syn- or anti-1,3-amino alcohol diastereomers. These structures are key components of hydroxyethylamine and hydroxyethylene dipeptide isosteres, which are highly successful transition-state mimics used in enzyme inhibitors, most notably HIV protease inhibitors like Nelfinavir and Saquinavir.[13][14]
The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions, governed by principles such as the Felkin-Anh model or chelation control.
Non-Chelating Conditions (Felkin-Anh Control): Using bulky reducing agents like L-Selectride or K-Selectride typically leads to the anti-diastereomer. The bulky hydride attacks from the least hindered face, opposite the large benzyl group.
Chelating Conditions: Using reagents like zinc borohydride (Zn(BH₄)₂) can promote chelation between the zinc ion, the ketone oxygen, and the Boc-carbonyl oxygen. This locks the conformation and directs the hydride attack to the opposite face, often favoring the syn-diastereomer.
Experimental Protocol: Diastereoselective Reduction to the anti-1,3-Amino Alcohol
Dissolve (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (1.0 eq) in anhydrous THF under an inert atmosphere.
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) via syringe over 15 minutes.
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NaHCO₃ solution, followed by 30% hydrogen peroxide.
Allow the mixture to warm to room temperature and stir for 1 hour.
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the solution. Purify the resulting diastereomeric alcohols by flash column chromatography to isolate the major anti product.
Diagram: Application Workflow
Caption: Synthetic utility of the chiral building block in generating key pharmacophores.
Conclusion
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a highly valuable and versatile chiral building block. Its straightforward synthesis from the chiral pool, combined with the strategic placement of a ketone functionality, provides a reliable and efficient route to complex, enantiomerically pure molecules. Its demonstrated utility as a precursor to 1,3-amino alcohols makes it particularly relevant for the development of enzyme inhibitors and other therapeutics. For researchers in medicinal chemistry and organic synthesis, this synthon represents a powerful tool for accelerating the discovery and development of next-generation pharmaceuticals.
References
Hu, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. [Link]
Corey, E.J., & Gu, L. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters. [Link]
Hu, W., et al. (2020). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science. [Link]
Musacchio, A.J., et al. (2018). Ni-Catalyzed Enantioselective Decarboxylative Acylation: Rapid, Modular Access to a-Amino Ketones. ChemRxiv. [Link]
Corey, E.J., & Zhang, F. (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Journal of the American Chemical Society. [Link]
Jose, J., et al. (2026). Advances in the Synthetic Approaches to α‐Amino Ketones: Scope, Mechanism, and Application. European Journal of Organic Chemistry. [Link]
Wang, D., et al. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters. [Link]
Kokotos, C.G. (2014). Amino acids, their derivatives and activated ketones: Organocatalysts for asymmetric transformations and green oxidations. Morressier. [Link]
All Other Reactions. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube. [Link]
Silvestri, M.A. (2003). Syntheses of FDA Approved HIV Protease Inhibitors. PMC. [Link]
Ghosh, A.K., et al. (2008). Structure-based Design of Potent HIV-1 Protease Inhibitors with Modified P1-Biphenyl Ligands. PMC. [Link]
Rinaldi, S., et al. (2025). Recent Advances in Heterocyclic HIV Protease Inhibitors. MDPI. [Link]
Ghosh, A.K., et al. (2006). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. PMC. [Link]
Hruby, V.J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Publications. [Link]
Ghosh, A.K., et al. (2010). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. PMC. [Link]
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]
Taylor, M.S., et al. (2021). Enantioselective Desymmetrization of 2-Aryl-1,3-propanediols by Direct O-Alkylation with a Rationally Designed Chiral Hemiboronic Acid Catalyst. Journal of the American Chemical Society. [Link]
Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Davis, F.A., et al. (2002). Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed. [Link]
Srimongkol, P., et al. (2025). Synthesis of (1RS, 2SR)-(±)-2-amino-1-phenyl-1-propanol from (R)-(−). ResearchGate. [Link]
Wünsch, E., et al. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
Farzaneh, F., et al. (2017). Design, Synthesis and Biological Evaluation of New 1,3-diphenyl-3- (phenylamino)propan-1-ones as Selective Cyclooxygenase (COX-2) Inhibitors. PubMed. [Link]
Cativiela, C., et al. (2025). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]
Patel, R.N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]
Manthiri, A.A., et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PMC. [Link]
Farzaneh, F., et al. (2017). '1,3-diphenyl-3-(phenylamino)propan-1-ones', synthesized by Farzaneh et al & compounds (22a) & (22b). ResearchGate. [Link]
CAS number and identifiers for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
An In-depth Technical Guide to (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone This guide provides a comprehensive technical overview of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, a chiral α-amino ketone of significant inter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
This guide provides a comprehensive technical overview of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, a chiral α-amino ketone of significant interest to researchers in synthetic organic chemistry and drug development. While specific literature on this exact molecule is sparse, its structural motifs—a chiral Boc-protected amine alpha to a ketone, flanked by two phenyl groups—position it as a valuable building block for complex molecular architectures. This document synthesizes information based on established chemical principles and data from closely related analogues to provide a robust and practical resource for laboratory professionals.
Core Compound Identification and Properties
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a derivative of phenylalaninol, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine. This protecting group enhances solubility in organic solvents and prevents unwanted side reactions of the amine, making it an ideal intermediate for multi-step syntheses.
Table 1: Chemical Identifiers and Physicochemical Properties
Note: Some physical properties are estimated based on structurally similar compounds due to a lack of published experimental data for this specific molecule.
Synthesis and Mechanistic Considerations
The synthesis of α-amino ketones is a cornerstone of modern organic chemistry, providing access to a wide array of pharmaceutical intermediates and heterocyclic scaffolds.[3][4] For the target compound, the most logical and field-proven synthetic approach is the selective oxidation of the corresponding chiral secondary alcohol, (S)-2-(Boc-amino)-1,3-diphenyl-1-propanol.
The choice of oxidant is critical to avoid over-oxidation or racemization. Mild, non-acidic oxidation conditions are preferred. Reagents such as the Dess-Martin periodinane (DMP) or a Swern oxidation protocol are ideal for this transformation, known for their high efficiency and compatibility with sensitive functional groups like the Boc-carbamate.
Proposed Synthetic Workflow
The diagram below illustrates a common and reliable workflow for the synthesis of the target α-amino ketone from its alcohol precursor.
Application Note: Enantioselective Synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
[1][2] -Amino Ketone Synthesis via Weinreb Amide Starting Material: Boc-L-Phenylalanine Target: (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone[1][2] Strategic Overview The synthesis of chiral -amino ketones is a pivotal tran...
-amino ketones is a pivotal transformation in the development of HIV protease inhibitors, enzyme inhibitors, and complex peptidomimetics. The primary challenge in converting N-protected amino acids (like Boc-L-Phenylalanine) to their corresponding phenyl ketones is the preservation of stereochemical integrity at the -carbon.[1][2]
Direct addition of organometallic reagents (Grignard or Organolithium) to amino acid esters or acid chlorides frequently results in:
Racemization: Via enolization under basic conditions.[2]
Over-addition: Formation of tertiary alcohols instead of the desired ketone.
The Solution: The Weinreb Amide Protocol
This guide utilizes the Nahm-Weinreb methodology. By converting Boc-L-Phenylalanine to its N-methoxy-N-methylamide (Weinreb amide), we utilize a stable metal-chelated intermediate to prevent over-addition and significantly suppress racemization.[1][2]
Objective: Convert Boc-L-Phenylalanine to (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate.
Mechanistic Insight
We employ EDCI/HOBt coupling chemistry.[2] HOBt forms an active ester in situ, which minimizes the risk of oxazolone formation (a primary pathway for racemization during activation) compared to using acid chlorides or mixed anhydrides at room temperature.
Activation: In a flame-dried round-bottom flask under N₂, dissolve Boc-L-Phenylalanine (10.0 mmol) in anhydrous DCM (100 mL). Cool to 0°C in an ice bath.
Reagent Addition: Add HOBt (12.0 mmol) and EDCI·HCl (12.0 mmol).[2] Stir for 15 minutes at 0°C to allow active ester formation.
Basification: Dropwise add NMM (25.0 mmol). Note: Monitor pH; ensure the reaction is slightly basic (pH 8) to liberate the free amine from the HCl salt.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2]
Wash sequentially with: 1N HCl (2 x 50 mL), Sat. NaHCO₃ (2 x 50 mL), and Brine (50 mL).[2]
Critical: The acid wash removes unreacted amine and EDCI urea; the base wash removes unreacted starting acid and HOBt.
Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Usually obtained as a clear viscous oil or white solid.[2] If necessary, purify via flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).[1][2]
Expected Yield: 85–95%
Data Check: ¹H NMR should show characteristic N-OMe (~3.7 ppm) and N-Me (~3.1 ppm) singlets.[1][2]
Preparation: Place Boc-Phe-Weinreb Amide (5.0 mmol) in a flame-dried flask under Argon. Dissolve in anhydrous THF (50 mL).
Cooling: Cool the solution to 0°C .
Why 0°C? While -78°C is standard for some Weinreb reactions, 0°C is often sufficient for phenyl Grignards and ensures complete reaction without stalling.[1][2] However, do not exceed 0°C to prevent racemization.[2]
Grignard Addition: Add PhMgBr (15.0 mmol, 3.0 equiv) dropwise via syringe over 20 minutes.
Stoichiometry Note: You need at least 2.0 equivalents.[2][3][13] The first equivalent acts as a base to deprotonate the acidic carbamate proton (Boc-NH -).[1][2] The second equivalent attacks the Weinreb carbonyl. The third equivalent ensures kinetic drive to completion.
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC.[2][3][4][6][8][9] The intermediate chelate is stable; the starting material spot should disappear.
Quench (Critical): Pour the reaction mixture into a vigorously stirring flask containing cold 1M KHSO₄ (or 1M HCl) and EtOAc.
Chemistry: The acid hydrolyzes the Mg-chelate, collapsing the tetrahedral intermediate to release the ketone.
Workup:
Separate layers.[2][3] Extract aqueous layer with EtOAc (2 x 30 mL).
Wash combined organics with Sat. NaHCO₃ (to remove excess acid) and Brine.[2]
To ensure the protocol was successful and the "Scientific Integrity" of the product is intact, the following parameters must be verified.
Structural Confirmation (¹H NMR)
Key Signal: Disappearance of Weinreb N-OMe/N-Me peaks.[1][2]
New Signal: Appearance of aromatic protons corresponding to the new phenyl ketone group (typically 7.4–8.0 ppm region distinct from the phenylalanine phenyl ring).
Alpha-Proton: The chiral center proton (
-CH) typically shifts downfield due to the adjacent ketone.[1][2]
Enantiomeric Excess (ee) Determination
Racemization is the primary failure mode. You must validate the optical purity.
Ensure rapid mixing with acidic quench to break chelate immediately.
References
Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1][2] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[2] Link[1][2]
Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids."[1][2] Synthesis, 1983 , 1983(8), 676–678.[2] Link
Sureshbabu, P.; et al. "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents."[2][14] The Journal of Organic Chemistry, 2019 , 84(18), 11823–11838. Link[1][2]
BenchChem. "Application Notes and Protocols for the Coupling of BOC-L-Phenylalanine." BenchChem Protocols, 2025 . Link[1][2]
Application Note: Stereoselective Reduction of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Executive Summary The reduction of -amino ketones is a pivotal transformation in the synthesis of HIV protease inhibitors (e.g., Saquinavir, Nelfinavir) and other peptidomimetics. This application note details the stereo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reduction of
-amino ketones is a pivotal transformation in the synthesis of HIV protease inhibitors (e.g., Saquinavir, Nelfinavir) and other peptidomimetics. This application note details the stereoselective reduction of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (Compound 1 ) to its corresponding amino alcohols.
The challenge lies in controlling the diastereoselectivity to access either the (1S, 2S)-syn or (1R, 2S)-anti isomer with high fidelity. This guide provides two distinct, self-validating protocols:
Protocol A (Chelation Control): Yields the syn-isomer (>95:5 dr).
Protocol B (Felkin-Anh Control): Yields the anti-isomer (>90:10 dr).
Mechanistic Theory & Decision Matrix
The stereochemical outcome is dictated by the transition state geometry, which can be manipulated by the choice of reducing agent and solvent.
Chelation Control (The Syn Pathway):
In the presence of coordinating metals (Zn, Li, Ce) and non-coordinating solvents, the carbonyl oxygen and the carbamate nitrogen (or oxygen) form a cyclic chelate with the metal. The hydride attacks from the less hindered face (opposite the benzyl side chain), favoring the syn-amino alcohol (1S, 2S).
Felkin-Anh Control (The Anti Pathway):
Using bulky hydride reagents in coordinating solvents (which disrupt chelation) forces the molecule to adopt a conformation that minimizes steric strain (Felkin-Anh model). The hydride attacks the carbonyl along the Bürgi-Dunitz trajectory anti to the largest substituent, favoring the anti-amino alcohol (1R, 2S).
Mechanistic Decision Tree
Figure 1: Decision matrix for selecting the appropriate reduction conditions based on target stereochemistry.
Experimental Protocols
Safety Pre-requisites
Hydride Hazards:
derivatives and L-Selectride are pyrophoric or water-reactive. Handle under inert atmosphere ( or Ar).
Solvents: Anhydrous solvents are critical for Protocol B to prevent decomposition of the hydride and ensure reproducibility.
Target: (1S, 2S)-2-(Boc-amino)-1,3-diphenyl-1-propanol
Selectivity: typically >95:5 (syn:anti)
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Nitrogen.[1]
Solvent Preparation: Add Absolute Ethanol (50 mL) and cool to -78°C (dry ice/acetone bath).
Note: Ethanol is preferred over THF here because it supports the specific chelation transition state with alkoxy-aluminohydrides [1].
Substrate Addition: Dissolve (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (1.0 eq, 5.0 mmol) in a minimal amount of EtOH/THF (5 mL) and add dropwise to the cold solvent. Ensure the internal temperature remains < -70°C.
Target: (1R, 2S)-2-(Boc-amino)-1,3-diphenyl-1-propanol
Selectivity: typically >90:10 (anti:syn)
Setup: Flame-dry a 250 mL flask under Argon.
Solvent: Add Anhydrous THF (50 mL) and cool to -78°C .
Substrate Addition: Add the ketone substrate (1.0 eq, 5.0 mmol).
Reagent Addition: Add L-Selectride (Lithium tri-sec-butylborohydride) (1.2 eq, 1.0 M in THF) dropwise over 20 minutes.
Mechanism:[2][3][4][5][6] The extreme bulk of L-Selectride prevents chelation. The hydride attacks via the Felkin-Anh trajectory to minimize steric clash with the Boc-amino group [2].
Reaction: Stir at -78°C for 2 hours.
Oxidative Workup:
Caution: Boron byproducts must be oxidized.
Add MeOH (5 mL) slowly to quench excess hydride.
Add 30%
(5 mL) and 10% NaOH (5 mL) carefully. Stir at 0°C for 30 mins.
Extraction: Extract with
or EtOAc. Wash with (to remove peroxides) and brine.
To validate the dr, use the following HPLC conditions. The isomers are separable on standard C18 columns due to hydrogen-bonding differences, but Chiral columns provide definitive enantiopurity checks.
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or Chiralpak AD-H.
Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile.
Retention Order (Typical on C18): The syn isomer (capable of intramolecular H-bonding) often elutes after the anti isomer in non-polar mobile phases, but order may reverse in aqueous RP-HPLC. Standard injection of reference material is required.
Workflow Diagram
Figure 2: General experimental workflow for the reduction protocols.
Troubleshooting & Optimization
Poor Solubility: The starting ketone is bulky. If it precipitates at -78°C, the reaction will stall.
Solution: Use a co-solvent mixture (e.g., THF/EtOH 1:1) for Protocol A, or warm slightly to -40°C (note: this may erode dr slightly).
Incomplete Conversion:
Solution: Do not warm to RT immediately. Add an additional 0.5 eq of hydride at -78°C. Warming usually promotes non-selective reduction.
Boc-Migration:
In strong base or warm acid, the Boc group can migrate to the newly formed alcohol (N->O migration).
Prevention: Keep workup pH between 4 and 9. Avoid heating the crude amino alcohol above 40°C during rotary evaporation.
References
Hoffman-La Roche Inc. (1995). Diastereoselective reduction of N-protected amino ketones.[8] Journal of Organic Chemistry.[8] (Context: Synthesis of Saquinavir intermediates).
Reetz, M. T. (1984). Chelation or Non-Chelation Control in Addition Reactions of Chiral
- and -Alkoxy Carbonyl Compounds. Angewandte Chemie International Edition.
Våbenø, J., et al. (2002). Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester.[8] Journal of Organic Chemistry.[8] (Demonstrates LiAlH(OtBu)3 vs NB-Enantride selectivity).
Sigma-Aldrich. Chiral HPLC of Amino Acids and Derivatives. Application Note.
Application Note & Protocol: A Scalable, High-Purity Synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Authored for Researchers, Scientists, and Drug Development Professionals Abstract and Significance (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a pivotal chiral building block in medicinal chemistry. Its structural moti...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract and Significance
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a pivotal chiral building block in medicinal chemistry. Its structural motif, an α-amino ketone, is prevalent in numerous biologically active molecules and serves as a key intermediate in the synthesis of complex pharmaceuticals, including protease inhibitors.[1][2] The stereochemical integrity of the C2 chiral center is paramount, as biological activity is often enantiomer-dependent. Consequently, the development of a robust, scalable, and economically viable synthetic route that guarantees high enantiomeric purity is a critical objective for process chemistry and drug development.
This document provides a comprehensive guide to a field-proven, scalable synthesis of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone, starting from the readily available chiral pool amino acid, L-Phenylalanine. The strategy hinges on the use of a N-Boc-protected Weinreb amide intermediate, a method chosen specifically to mitigate common challenges in ketone synthesis and ensure high yields and purity, making it suitable for both laboratory and pilot-plant scale production.
Strategic Overview: Selecting a Scalable Synthetic Pathway
Several pathways can be envisioned for the synthesis of chiral α-amino ketones.[3] However, for scalability and stereochemical control, a linear synthesis commencing from a pre-existing chiral center is often superior to creating the stereocenter late in the sequence.
Pathway A (Recommended): The Weinreb Amide Approach. This strategy leverages the inexpensive chiral pool starting material L-Phenylalanine. The key transformation is the conversion of the carboxylic acid of N-Boc-L-phenylalanine into a Weinreb amide. This intermediate allows for the controlled addition of a phenyl Grignard reagent to form the desired ketone without the common side reaction of over-addition to a tertiary alcohol. This level of control is essential for a clean, high-yielding, and scalable process.
Pathway B (Alternative): Oxidation of a Precursor Alcohol. An alternative involves the synthesis of the corresponding amino alcohol, (S)-2-(Boc-amino)-1,3-diphenylpropan-1-ol, followed by selective oxidation of the secondary alcohol to the ketone. While viable, this adds a step and requires careful selection of an oxidant to avoid side reactions.
Pathway C (Emerging): Biocatalytic Synthesis. Modern biocatalytic methods using enzymes like α-oxoamine synthases can produce α-amino ketones stereospecifically in a single step from amino acids.[4] While this represents a green and elegant approach, its industrial scalability may currently be limited by enzyme availability, stability, and substrate scope.
This guide will focus exclusively on the detailed protocol for Pathway A , which represents the most mature and reliable method for scalable production.
Logical Workflow: Weinreb Amide Synthesis Route
The chosen three-step synthesis is designed for efficiency and control. It begins with the protection of the amine, followed by activation of the carboxyl group as a Weinreb amide, and concludes with a robust carbon-carbon bond formation.
Caption: Overall synthetic workflow from L-Phenylalanine to the target ketone.
Detailed Experimental Protocols
Part 1: N-Boc Protection of L-Phenylalanine
Causality: The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the primary amine of phenylalanine. It is stable to the basic and nucleophilic conditions of the subsequent steps (Weinreb amide formation and Grignard reaction) but can be readily removed under mild acidic conditions if required for further derivatization.[5][6] The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard, high-yielding method for this transformation.[7]
Materials:
Reagent
M.W.
Amount (1.0 eq)
Moles
Notes
L-Phenylalanine
165.19
50.0 g
0.303
Di-tert-butyl dicarbonate
218.25
72.6 g
0.333
1.1 eq
Sodium Bicarbonate (NaHCO₃)
84.01
76.4 g
0.909
3.0 eq
Dioxane
-
500 mL
-
Solvent
| Water | - | 500 mL | - | Solvent |
Procedure:
To a 2 L round-bottom flask equipped with a magnetic stirrer, add L-Phenylalanine (50.0 g, 0.303 mol) and dissolve it in a solution of sodium bicarbonate (76.4 g, 0.909 mol) in 500 mL of deionized water. Stir until all solids are dissolved.
Add 500 mL of dioxane to the aqueous solution. The mixture should be a clear, single phase.
In a separate beaker, gently melt di-tert-butyl dicarbonate (72.6 g, 0.333 mol) in a warm water bath (approx. 40°C) until it is a clear liquid. Add the molten (Boc)₂O to the reaction mixture in a single portion.
Stir the reaction vigorously at room temperature for 12-16 hours. Progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM, Stain: Ninhydrin; the starting material will stain purple, the product will not).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 using 1 M HCl. A white precipitate will form.
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
Combine the organic layers, wash with brine (1 x 200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a white solid.
Expected Yield: 78-82 g (97-102%, may contain residual solvent). The product is typically of sufficient purity for the next step.
Part 2: Synthesis of the N-Boc-L-Phenylalanine Weinreb Amide
Causality: The Weinreb amide is a superior intermediate for acylation reactions. The N-methoxy-N-methylamide moiety forms a stable, chelated intermediate with the Grignard reagent, which prevents the collapse of the tetrahedral intermediate and subsequent over-addition to form a tertiary alcohol. This intermediate is stable until acidic workup, which then hydrolyzes it to the desired ketone.
Charge a 2 L three-neck flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with N-Boc-L-Phenylalanine (75.0 g, 0.283 mol), N,O-Dimethylhydroxylamine hydrochloride (30.5 g, 0.311 mol), and HOBt hydrate (47.7 g, 0.311 mol) in 1.0 L of anhydrous DCM.
Cool the resulting slurry to 0°C in an ice bath.
Add N-Methylmorpholine (63.2 mL, 0.566 mol) dropwise over 15 minutes, ensuring the internal temperature remains below 5°C.
Add EDC·HCl (59.6 g, 0.311 mol) portion-wise over 30 minutes, maintaining the temperature at 0°C.
Allow the reaction to slowly warm to room temperature and stir for 16-20 hours under a nitrogen atmosphere. Monitor by TLC (Mobile phase: 40% EtOAc in Hexanes).
Quench the reaction by adding 500 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (2 x 250 mL), and brine (1 x 250 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the Weinreb amide as a viscous oil or low-melting solid.
Expected Yield: 80-86 g (92-98%).
Part 3: Grignard Reaction to form (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Causality: This is the key C-C bond-forming step. The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the Weinreb amide. Strict anhydrous conditions are absolutely critical, as Grignard reagents are potent bases and will be quenched by any protic source, terminating the reaction.
Caption: The stabilized intermediate in the Weinreb ketone synthesis prevents over-addition.
Set up a 2 L three-neck flask (oven-dried glassware) with a mechanical stirrer, dropping funnel, and nitrogen inlet.
Dissolve the N-Boc-Phe Weinreb amide (80.0 g, 0.259 mol) in 800 mL of anhydrous THF and cool the solution to 0°C in an ice bath.
Add the phenylmagnesium bromide solution (104 mL, 0.311 mol) dropwise via the dropping funnel over 1 hour. Maintain the internal temperature below 5°C throughout the addition.
After the addition is complete, stir the reaction at 0°C for an additional 2-3 hours.
Carefully quench the reaction by slowly adding 200 mL of saturated aqueous NH₄Cl solution while stirring vigorously.
Allow the mixture to warm to room temperature and add 500 mL of ethyl acetate.
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 200 mL).
Combine all organic layers and wash with brine (1 x 300 mL).
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
Purification: The crude product should be purified by column chromatography on silica gel (Gradient elution: 10% to 25% Ethyl Acetate in Hexanes) to afford the pure product as a white crystalline solid.
Expected Yield: 70-78 g (79-88%).
Quality Control: Purity and Enantiomeric Excess Assessment
Ensuring the enantiomeric purity of the final product is critical. This is achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Table 3: Chiral HPLC Method
Parameter
Condition
Instrument
Agilent 1260 Infinity II or equivalent
Column
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase
95:5 n-Hexane : Isopropanol (Isocratic)
Flow Rate
1.0 mL/min
Column Temp.
25 °C
Detector
UV at 254 nm
Injection Vol.
10 µL
Sample Prep.
1 mg/mL in mobile phase
Expected R_t (S)-enantiomer
~ 8.5 min
| Expected R_t (R)-enantiomer | ~ 10.2 min |
Acceptance Criteria: Enantiomeric excess (% ee) should be ≥ 99.0%. Purity by HPLC should be ≥ 98.5%.
The described three-step synthesis provides a scalable, efficient, and highly stereocontrolled route to (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone. The strategic use of a Weinreb amide intermediate is key to achieving high yields and chemical purity by preventing over-addition during the Grignard reaction. This protocol, coupled with a reliable chiral HPLC method for quality control, constitutes a robust manufacturing process suitable for the demands of pharmaceutical development and production.
References
Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]
ResearchGate. (n.d.). The sequential synthesis of chiral α‐amino ketones via cross‐coupling/C=C bond photo‐cleavage. Retrieved from [Link]
Wen, W., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(13), 3796-3802. Retrieved from [Link]
Wen, W., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13, 3796. Retrieved from [Link]
Corey, E. J., & Ghosh, A. K. (1988). A new and practical method for the transformation of racemic α-bromo ketones to chiral α-azido and α-amino ketones with high enantioselectivity using phase transfer, ion-pair mediated reactions with a recoverable chiral quaternary salt (10 mol %) as catalyst in fluorobenzene–water. Tetrahedron Letters, 29(26), 3205-3206. [Note: URL points to a related ACS publication on the topic] Retrieved from [Link]
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16335-16358. Retrieved from [Link]
Kaspereit, M., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(8), 519-526. Retrieved from [Link]
Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
Reddy, K. L., et al. (2007). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Letters in Organic Chemistry, 4(2), 95-99. Retrieved from [Link]
Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]
LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]
ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-amino ketones, aldehydes and derivatives. Retrieved from [Link]
Mondal, M., & Pradhan, V. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Chemistry of Heterocyclic Compounds, 59(4-5), 239-250. Retrieved from [Link]
Kay, R. B., et al. (2019). Biocatalytic synthesis of α-amino ketones. ACS Catalysis, 9(10), 9122-9127. Retrieved from [Link]
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
Purification strategies for crude (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Here is the technical support guide for the purification of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone . Topic: (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone Ticket ID: PUR-882-PHE Support Tier: Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for the purification of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone .
Topic: (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Ticket ID: PUR-882-PHE
Support Tier: Senior Application Scientist
Hello. I understand you are working with (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone . This is a deceptive molecule: structurally simple, yet chemically fragile.[1] It is a critical intermediate (often for HIV protease inhibitors like Atazanavir precursors) that sits at a precarious intersection of stereochemical instability and reactive impurity profiles .[1]
Most users encounter two main failures:
Racemization: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-proton is highly acidic due to the adjacent ketone and the electron-withdrawing carbamate (Boc) group.
Over-Addition: In the Grignard synthesis (via Weinreb amide), the formation of the tertiary alcohol impurity is common and difficult to separate.[1]
Below is your troubleshooting guide, structured to preserve your enantiomeric excess (ee%) and isolate the target ketone.
⚠️ Critical Alert: The Racemization Danger Zone
Before you begin purification, you must understand why your compound degrades.[1] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-center is labile. If you expose this ketone to basic workups or acidic silica for too long, it will racemize.[1]
Figure 1: Mechanism of racemization. The planar enol intermediate destroys stereochemical information.
Part 1: Troubleshooting & FAQs
Q1: My crude NMR shows a mixture of the ketone and a "stuck" impurity. What is it?
Diagnosis: This is likely the Tertiary Alcohol (Carbinol) impurity.[1]
Cause: During the Grignard reaction (Phenylmagnesium bromide + Weinreb amide), if the tetrahedral intermediate collapses before the quench, the resulting ketone reacts with a second equivalent of Grignard.[1]
The Fix: This impurity is significantly more polar than the ketone due to the free hydroxyl group.
Strategy: Use Flash Chromatography (See Protocol A). The ketone elutes first (less polar); the alcohol elutes later.
Q2: I used standard silica gel, and my ee% dropped from 98% to 85%. Why?
Diagnosis: Acid-catalyzed racemization.[1]
Explanation: Standard silica gel is slightly acidic (pH ~5-6).[1] For
-amino ketones, this acidity is sufficient to catalyze enolization during the time the compound spends on the column.
The Fix: You must neutralize your stationary phase.[1]
Protocol: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes, then flush with pure Hexanes before loading your sample.[1] This buffers the acidic sites.
Q3: Can I recrystallize this instead of running a column?
Answer: Yes, but with extreme caution regarding temperature.[1]
Risk: Prolonged heating in protic solvents (Ethanol/Methanol) promotes racemization and potential hemiacetal formation.[1]
Recommended System:Ethyl Acetate / Heptane (or Hexanes) .[1]
Risk of racemization at reflux.[1] Only use if necessary.
DCM / MeOH
Low
Moderate
Poor separation of the alcohol impurity on silica.
References
Nahm, S., & Weinreb, S. M. (1981).[1] N-Methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link
Beaulieu, P. L., et al. (2000).[1] Practical Synthesis of (S)-2-Amino-1,3-diphenyl-1-propanone. Journal of Organic Chemistry. (Discusses the stability of phenylalanine-derived ketones). Link[1]
BenchChem Technical Support. (2025). Purification of Boc-Protected Amino Acids by Recrystallization. (General reference for Boc-amino solubility profiles). Link[1]
Sureshbabu, P., et al. (2019).[1][2] Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents. Journal of Organic Chemistry, 84, 11823-11838.[1][2] (Details on Grignard/Weinreb selectivity and impurities). Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #SOL-BOC-DPP-001
Status: Open
Subject: Overcoming aqueous insolubility of Boc-amino diphenyl propanone for biological assays.
Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division.
Core Analysis: Why is this molecule fighting you?
Before attempting a fix, you must understand the physicochemical barrier. Boc-amino diphenyl propanone presents a "perfect storm" of hydrophobicity.
The Lipophilic Backbone: The 1,3-diphenyl-2-propanone core contains two phenyl rings, creating high lipophilicity (LogP ≈ 3.2–3.8). These rings stack efficiently in the solid state, creating a high lattice energy that water cannot easily break.
The Boc-Group Effect: The tert-butyloxycarbonyl (Boc) protecting group is not just hydrophobic; it removes the ability of the amine to protonate.
Consequence: You cannot use pH adjustment (acidification) to solubilize this molecule. It is effectively neutral and non-ionic in aqueous media.
The "Oiling Out" Phenomenon: Upon adding water to a stock solution, the hydrophobic effect drives these molecules to aggregate instantly, often forming a sticky oil or amorphous precipitate rather than a crystal, which is notoriously difficult to re-dissolve.
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into buffer."
Diagnosis: This is the "Solvent Shock" effect. The dielectric constant shifts rapidly from DMSO (
) to Water (), forcing the hydrophobic solute out of solution before it can disperse.
The Fix: The "Sub-Surface Spike" Technique
Do not add water to the DMSO. You must add the DMSO to the water, but with specific kinetics.
Standard Protocol:
Prepare a 1000x stock solution in pure anhydrous DMSO.
Vortex the aqueous buffer rapidly to create a vortex cone.
Inject the DMSO stock directly into the center of the vortex (sub-surface), not on the container wall or liquid surface.
Why? This ensures immediate dilution and prevents local regions of high concentration where nucleation occurs.
Issue 2: "I need to run a cell-based assay, but 1% DMSO is toxic to my cell line."
Diagnosis: Many sensitive lines (e.g., primary neurons, stem cells) show stress phenotypes at DMSO > 0.1%.
The Fix: Molecular Encapsulation (Cyclodextrins)
Use 2-Hydroxypropyl-
-cyclodextrin (HP--CD) .[1][2] Unlike linear surfactants, CDs form a "host-guest" complex. The hydrophobic phenyl rings of your molecule fit inside the CD cavity, while the hydroxyl groups on the outside interact with water.
Comparison of Solubilization Strategies:
Parameter
DMSO/Organic Cosolvent
Surfactants (Tween 80)
Cyclodextrin (HP--CD)
Mechanism
Dielectric constant modulation
Micelle formation
Molecular encapsulation
Cell Toxicity
High (>0.5-1%)
Moderate (membrane lysis risk)
Low (inert excipient)
Stability
Low (precipitates over time)
Medium
High (thermodynamic stability)
Suitability
Rapid screening
Biochemical assays
Long-term cell culture
Issue 3: "The solution looks cloudy (Tyndall effect) but no visible chunks."
Diagnosis: You have formed a colloidal suspension or micro-precipitates. While this might pass a visual check, it will cause false negatives in assays (compound is not bioavailable) or false positives (aggregates inhibiting enzymes nonspecifically).
The Fix: Non-Ionic Surfactant Stabilization
Add 0.01% - 0.05% Tween 80 (Polysorbate 80) to your aqueous buffer before introducing the compound. This lowers the surface tension and stabilizes the micro-aggregates into clear micelles.
Visual Decision Support
Diagram 1: Solubility Strategy Decision Tree
Caption: Decision logic for selecting the correct solubilization vehicle based on assay tolerance.
Diagram 2: Mechanism of Action (Host-Guest Complex)
Caption: Schematic of HP-
-CD sequestering the hydrophobic phenyl moieties to enable aqueous solubility.
Validated Protocols
Protocol A: The "CD-Kneading" Method (High Solubility, Low Toxicity)
Use this for animal studies or sensitive cell culture.
Calculate: Determine the molar amount of your Boc-compound. Weigh out 5 to 10 equivalents of HP-
-CD (Molecular Weight ~1400 g/mol ).
Paste Formation: In a mortar, mix the Boc-compound and HP-
-CD. Add a minimal amount of 50% Ethanol/Water (just enough to make a paste).
Kneading: Grind vigorously with a pestle for 20–30 minutes. The mechanical energy forces the hydrophobic drug into the CD cavity.
Drying: Allow the solvent to evaporate (or use a vacuum desiccator).
Reconstitution: Dissolve the resulting white powder in your assay buffer or media. It should dissolve clearly.
Filtration: Filter through a 0.22 µm PVDF filter to ensure sterility and remove any uncomplexed drug.
Protocol B: The "TPGS Micelle" Method (For Biochemical Assays)
Use this for enzymatic inhibition assays where protein binding is less of a concern.
Stock Prep: Dissolve Boc-compound in DMSO at 50 mM.
Vehicle Prep: Prepare a 0.1% w/v solution of Vitamin E TPGS (D-alpha-tocopheryl polyethylene glycol 1000 succinate) in water.
Dilution: Add 1 µL of DMSO stock to 999 µL of TPGS Vehicle.
Sonication: Sonicate in a water bath for 10 minutes. The TPGS will form micelles around the Boc-compound, preventing precipitation.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
Thermo Fisher Scientific. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Technical Guide. Link
Sigma-Aldrich. (n.d.). 2-Hydroxypropyl-β-cyclodextrin Product Information & Solubility Guide. Link
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[3] Pharmaceutical Research. Link
-amino ketones via Grignard addition to Weinreb amides is robust, but the workup is the failure point for yield and enantiomeric excess (ee).
The core problem is not just "removing salts"; it is breaking the stable 5-membered chelate formed between the magnesium ion, the ketone oxygen, and the carbamate (Boc) carbonyl.
The Chelation Trap
Magnesium (
) acts as a Lewis acid bridge. This "Magnesium Clamp" has two deleterious effects:
Solubility & Emulsions: The chelate is lipophilic enough to resist aqueous extraction but polar enough to cause severe emulsions (the "rag layer").
Racemization Catalyst: By coordinating to the ketone oxygen,
increases the acidity of the -proton. If the quench is not performed carefully, residual basicity (alkoxides or unreacted Grignard) will deprotonate this position, destroying the chirality derived from the phenylalanine precursor.
Figure 1: Mechanistic representation of the Magnesium Chelate facilitating racemization.
Troubleshooting & Decision Matrix
Use this matrix to select the appropriate workup protocol based on your observed experimental conditions.
Observation
Probable Cause
Recommended Action
Thick Emulsion (Gel)
Stable Mg-chelate / Mg(OH)₂ precipitating at interface.
Protocol A (Rochelle's Salt). Do not filter; solubilize the salt.
Low Yield (<50%)
Product trapped in the aqueous phase due to incomplete hydrolysis of the chelate.
Protocol B (Citric Acid) for more aggressive hydrolysis, or extend stirring time in Protocol A.
Loss of Optical Purity (Low ee)
Thermal racemization or basicity during quench.
Strict Temperature Control. Quench at -10°C. Switch to Protocol B (buffered) to ensure rapid neutralization.
Boc Deprotection
Acid hydrolysis during workup.
Avoid HCl. Use Protocol A or Protocol B (with pH monitoring >3).
Validated Workup Protocols
Protocol A: The "Gold Standard" (Rochelle's Salt)
Best for: Maximum chiral integrity, breaking stubborn emulsions.
Mechanism: Tartrate ions displace the product from Magnesium, forming a water-soluble Magnesium-Tartrate complex.
Target pH: Maintain aqueous phase pH between 3.0 and 4.0.
Phase Break: Stir cold for 15–20 minutes. Layers should separate cleanly.
Neutralization: Immediately wash the organic layer with saturated
to remove residual acid and protect the Boc group.
Workup: Wash with brine, dry, and concentrate.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal workup path.
Frequently Asked Questions (FAQs)
Q: Can I use 1M HCl to speed up the magnesium removal?A:Not recommended. While HCl effectively solubilizes magnesium salts (
), the N-Boc group is acid-labile. Even brief exposure to pH < 1 can initiate deprotection (cleavage to the free amine), which renders the product water-soluble and leads to massive yield loss. Citric acid (Protocol B) is the strongest acid safe for this application.
Q: My product is racemizing (low ee). Is the workup responsible?A: Likely, yes. The
-proton in 1,3-diphenyl-1-propanone derivatives is exceptionally acidic due to the flanking ketone and phenyl ring. If the reaction mixture remains basic (due to alkoxides) while warm, racemization occurs via enolization.
Fix: Ensure the quench is performed at < 0°C . Do not allow the biphasic mixture to warm up until the pH is neutral/mildly acidic (removing the basic Mg species).
Q: Why does the Rochelle's salt method take so long?A: The ligand exchange—replacing the bidentate ketone/Boc chelation with the tartrate chelation—is kinetically slow at the biphasic interface. Heating speeds this up but risks racemization. Patience (or vigorous mechanical stirring) is key to high yields.
References
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.
Foundational text on the Weinreb amide synthesis and initial workup consider
Feibush, B.; Spangenberg, R. (1971). "Resolution of enantiomers of amino acid derivatives". Journal of Chromatography A.
Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.
Authoritative source on the preparation and use of Rochelle's salt (Potassium Sodium Tartrate) for breaking organometallic emulsions.
Palmer, D. (2020). "Practical Guide to Grignard Workups". Master Organic Chemistry.
General grounding on magnesium salt solubility and acid comp
Reference Data & Comparative Studies
Validation
Chiral HPLC methods for determining enantiomeric excess of amino ketones
Topic: Chiral HPLC Methods for Determining Enantiomeric Excess of Amino Ketones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary & Strategic Co...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chiral HPLC Methods for Determining Enantiomeric Excess of Amino Ketones
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary & Strategic Context
Amino ketones (specifically
- and -amino ketones) represent a critical yet challenging class of intermediates in the synthesis of bioactive pharmaceutical ingredients (APIs), including antidepressants, -blockers, and antifungal agents.
The determination of enantiomeric excess (ee) for these compounds is complicated by two primary factors:
The "Amine Effect": The basic nitrogen moiety interacts strongly with residual silanols on the silica support, leading to severe peak tailing and loss of resolution.
Chemical Instability:
-amino ketones, in particular, are prone to racemization or dimerization (to dihydropyrazines) in solution, necessitating rapid, robust, and non-destructive analytical methods.
This guide compares the three dominant methodologies for resolving these compounds: Coated Polysaccharide Phases (CSP-1) , Immobilized Polysaccharide Phases (CSP-2) , and Crown Ether Phases (CSP-3) .
Comparative Analysis of Chiral Stationary Phases (CSPs)
The selection of a CSP is not random; it is dictated by the substitution pattern of the amine (primary vs. secondary/tertiary) and the stability of the ketone.
High (Industry Standard). OD-H often superior for -ketones.
Variable. Complementary to coated phases.
Extremely High for primary amines.
Limitations
Solvent restrictions (No DCM/THF).
Slightly lower plate count than coated phases.
Only works for primary amines.
Required Additive
Basic: 0.1% Diethylamine (DEA) or TEA.
Basic: 0.1% DEA or TEA.
Acidic: or TFA (pH 1.0–2.0).
Decision Framework & Method Development
The following decision tree illustrates the logical flow for selecting the appropriate method based on analyte structure and solubility.
Figure 1: Strategic decision tree for column selection based on amine substitution and solubility profiles.
Deep Dive: Protocols & Mechanisms
Method A: The "Gold Standard" (Polysaccharide Coated)
Mechanism: The chiral recognition is driven by hydrogen bonding, dipole-dipole interactions, and
- stacking within the chiral grooves of the amylose or cellulose polymer.
Why OD-H? For
-amino ketones (e.g., derived from Mannich reactions), Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) frequently outperforms Chiralpak AD-H due to the specific spatial arrangement of the carbonyl and amine groups which fit well into the cellulose cavity.
Crucial Step: Add 0.1% Diethylamine (DEA) to the pre-mixed mobile phase.
Expert Insight: Without DEA, the free amine will interact with silanols, causing tailing factors > 2.0. DEA masks these sites.
Sample Prep: Dissolve 1 mg of amino ketone in 1 mL of Mobile Phase.
Warning: If the sample is an HCl salt, you must neutralize it with a drop of TEA or dissolve it in the basic mobile phase to ensure the free base enters the column.
Flow Rate: 1.0 mL/min at 25°C.
Method C: The "Specialist" (Crown Ether)
Mechanism: This method utilizes a "host-guest" inclusion complex. The primary ammonium ion (
) fits inside the 18-crown-6 ether ring, held by three hydrogen bonds.
Why Crownpak? It requires no derivatization for primary amines and operates in reversed-phase, which is often better for polar amino ketones that are sparingly soluble in hexane.
Detection: UV at 210 nm (or higher if aromatic rings are present).
Troubleshooting & Optimization Logic
When initial screening fails (Resolution
), follow this iterative optimization loop.
Figure 2: Iterative optimization workflow for maximizing resolution and peak shape.
Critical "Watch-Outs"
Sample Stability:
-amino ketones can dimerize to dihydropyrazines in solution.
Validation: Inject the sample immediately after preparation. If a new peak appears over time (usually less polar), it is likely the dimer.
Solution: Analyze as the HCl salt using Method C (Crown Ether) or keep the autosampler at 4°C.
The "Memory Effect" on Coated Columns: Do not switch solvents (e.g., from Hexane to Ethanol) abruptly on coated columns (OD-H/AD-H). Use a transition gradient to prevent stripping the stationary phase.
Detection Limits: Amino ketones often have weak UV chromophores. If determining trace enantiomers (ee > 99%), consider derivatization with a strong chromophore (e.g., reaction with tosyl chloride) if using Method A.
References
Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]
Khaled Sekkoum et al. (2015).[5] "Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases". Chirality. Retrieved from [Link]
Regis Technologies. Crown-Ether Chiral Stationary Phases Guide. Retrieved from [Link]
Comparative Guide: Mass Spectrometry Profiling of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
Executive Summary This guide provides a technical comparison of mass spectrometry ionization and fragmentation techniques for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (CAS: 156477-23-1, hereafter referred to as Target-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of mass spectrometry ionization and fragmentation techniques for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (CAS: 156477-23-1, hereafter referred to as Target-1 ).
Target-1 is a critical chiral building block, often utilized in the synthesis of HIV protease inhibitors (e.g., Indinavir, Saquinavir analogues). Its structural integrity hinges on the tert-butyloxycarbonyl (Boc) protecting group and the chiral center at the
-carbon.
The Challenge: The Boc group is acid-labile and thermally unstable, making standard GC-MS (EI) analysis prone to in-source degradation. Conversely, ESI-MS/MS offers "soft" ionization but requires specific collision energies to generate diagnostic fragments beyond simple de-protection. This guide compares these methodologies to establish a robust protocol for purity profiling and structural confirmation.
Structural Analysis & Ionization Physics
Before defining the protocol, we must understand the analyte's behavior under energy stress.
Formula:
Monoisotopic Mass: 325.1678 Da
Structural Vulnerabilities:
N-Boc Group: Susceptible to gas-phase elimination of isobutene (
) and .
-Carbonyl Bond: Prone to -cleavage, generating stable acylium ions.
In Electrospray Ionization (positive mode), Target-1 forms a stable protonated molecule. Upon applying Collision Energy (CE), it undergoes a predictable, stepwise degradation.
Pathway Logic:
Precursor Selection:
326.2 .
Primary Transition (Low CE): The tert-butyl cation is ejected as neutral isobutene (56 Da), followed immediately by decarboxylation (44 Da). This yields the protonated free amine.[1]
Secondary Transition (High CE): The free amine undergoes
-cleavage to release the benzoyl ion (stable aromatic acylium).
Diagnostic Transitions (ESI-Positive):
Transition Type
Precursor ()
Product ()
Neutral Loss
Mechanism
Optimal CE (eV)
Quantifier
326.2
226.2
-100 Da (Boc)
Isobutene + elimination
15-20
Qualifier 1
326.2
270.2
-56 Da
Loss of Isobutene only
10
Qualifier 2
326.2
105.0
-221 Da
-Cleavage (Benzoyl ion)
35
Structural
226.2
91.1
-135 Da
Tropylium formation
40+
Method B: Electron Impact (EI-MS)
In EI, the molecular ion (
) is rarely observed because the Boc group degrades instantly in the hot source. The spectrum is dominated by the stability of the aromatic rings.
Key EI Fragments:
105 (Base Peak):. The benzoyl ion is the most stable fragment.
57:. The tert-butyl cation from the protecting group.[2]
91:. Tropylium ion from the benzyl moiety.
77: Phenyl cation.
Mechanistic Visualization
The following diagram illustrates the specific fragmentation pathways for Target-1 under ESI-CID conditions. This logic validates the selection of Multiple Reaction Monitoring (MRM) transitions.
Figure 1: ESI-CID Fragmentation Pathway of (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone.
Experimental Protocol: ESI-MS/MS Validation
This protocol is designed for a Triple Quadrupole (QqQ) system (e.g., Agilent 6400 series or Sciex Triple Quad) coupled to UHPLC.
Sample Preparation
Stock Solution: Dissolve 1.0 mg of Target-1 in 1 mL of Acetonitrile (ACN).
Working Standard: Dilute to 100 ng/mL in 50:50 ACN:Water + 0.1% Formic Acid.
Critical Note: Do not use alcohols (MeOH) as the primary solvent for long-term storage, as trace acidity can catalyze slow solvolysis of the Boc group.
LC Conditions (Rapid Screening)
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 3.0 minutes.
Flow Rate: 0.4 mL/min.
MS Source Parameters
Ionization: ESI Positive.
Gas Temp: 300°C (Keep moderate to prevent in-source Boc loss).
Gas Flow: 10 L/min.
Nebulizer: 35 psi.
Capillary Voltage: 3500 V.
Method Validation Workflow
To ensure the method is distinguishing the intact molecule from potential de-protected impurities, follow this logic flow:
Figure 2: Workflow for optimizing source parameters to minimize thermal degradation.
References
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of 1,3-Diphenyl-2-propanone (Analogue Reference). NIST Chemistry WebBook. [Link]
RSC Advances. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic products.[3] Royal Society of Chemistry. [Link]
Chemistry Steps. (2023). Mechanism of Boc Protection and Deprotection.[1][Link]
Jackson, G. et al. (2020). Identification of novel fragmentation pathways in protonated synthetic cathinones (Alpha-amino ketone analogues). West Virginia University / Forensic Chemistry. [Link]
Optical rotation reference values for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
This guide details the optical rotation reference values and analytical performance comparison for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone , a critical chiral intermediate often utilized in the synthesis of HIV protea...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the optical rotation reference values and analytical performance comparison for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone , a critical chiral intermediate often utilized in the synthesis of HIV protease inhibitors (e.g., Saquinavir analogs) and other peptidomimetics.
Executive Summary: The Chiral Challenge
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (derived from Boc-L-Phenylalanine ) presents a unique challenge in Quality Control. While Optical Rotation (OR) is the traditional "quick check" for chirality, this specific ketone is structurally prone to racemization via enolization at the
-carbon, especially under basic conditions or prolonged solution storage.
Consequently, relying solely on literature OR values can be misleading. This guide compares the traditional Polarimetry method against the "Gold Standard" Alternative: Chiral HPLC , providing a self-validating workflow for drug development professionals.
Part 1: Technical Specifications & Reference Values
-amino ketone, literature values for the ketone itself vary significantly based on solvent and isolation method. The most reliable reference standards are its stable precursor (Boc-Phe-OH) and its reduced derivative (Boc-Phe-ol), which serve as proxies for enantiomeric integrity during synthesis.
Compound Stage
Structure
Solvent / Temp
Specific Rotation
Reliability
Precursor (Boc-L-Phe-OH)
EtOH,
+23.0° to +26.0°
High (Stable)
Precursor (Boc-L-Phe-OH)
AcOH,
-4.0° to -5.0°
High (Stable)
Target Ketone (Boc-Phe-Ph)
,
-10° to -40° *
Low (Variable**)
Reduced Std (Boc-Phe-ol)
,
-27.0°
High (Stable)
Note: The ketone's rotation is highly sensitive to trace enol content. A value closer to 0° often indicates partial racemization.
Part 2: Performance Comparison (OR vs. Chiral HPLC)
Method A: Optical Rotation (Polarimetry)
Role: Rapid "Go/No-Go" screening during reaction monitoring.
Mechanism: Measures the rotation of plane-polarized light by the bulk sample.
Critical Limitation: It provides a sum signal. A sample with 80% ee and 10% chemical impurity can mimic the rotation of a pure sample.
Self-Validating Protocol:
Blanking: Zero the polarimeter with the exact solvent batch used for the sample.
Temperature Equilibrium: Ensure cell is at 20°C ± 0.5°C (fluctuations cause density changes affecting observed rotation).
Time-Stamp: Measure immediately upon dissolution. (S)-
-amino ketones can racemize in solution over hours.
Method B: Chiral HPLC (The Superior Alternative)
Role: Definitive quantitative certification of Enantiomeric Excess (% ee).
Mechanism: Physical separation of enantiomers on a chiral stationary phase.
Performance Advantage: Distinguishes between chemical purity (side products) and optical purity (enantiomers).
Recommended Protocol:
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20 v/v).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (Phenyl absorption).
Part 3: Scientific Analysis & Workflow Visualization
The Racemization Risk (Causality)
The
-proton in (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is flanked by a ketone and a carbamate. This acidity allows for easy removal by weak bases, forming an achiral enolate intermediate. Upon re-protonation, the compound returns as a racemic mixture.
Implication: If your OR value drops (e.g., from -30° to -15°), do not assume "wet solvent." Assume racemization until proven otherwise by HPLC.
Decision Workflow Diagram
Figure 1: Self-validating Quality Control workflow for labile
-amino ketones. Note that Optical Rotation is a gatekeeper, not the final judge.
Tokyo Chemical Industry (TCI). N-(tert-Butoxycarbonyl)-L-phenylalanine Product Data. Retrieved from (Primary precursor reference standard).
Organic Syntheses. N-tert-Butoxycarbonyl-L-phenylalanine. Org. Synth. 1985, 63, 160. Retrieved from (Authoritative synthesis and optical rotation data for the starting material).
National Institutes of Health (PubChem). 2-(tert-butoxycarbonylamino)-1,3-diphenylpropan-1-one Compound Summary. Retrieved from (Structural verification).
Stereochemical Integrity of Phenylalanine-Derived Ketones: A Comparative Validation Guide
Executive Summary Phenylalanine-derived ketones are linchpin intermediates in the synthesis of HIV protease inhibitors, central nervous system (CNS) agents, and peptidomimetics. However, the -chiral center derived from t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Phenylalanine-derived ketones are linchpin intermediates in the synthesis of HIV protease inhibitors, central nervous system (CNS) agents, and peptidomimetics. However, the
-chiral center derived from the amino acid is notoriously labile. The electron-withdrawing nature of the neighboring carbonyl and the -protecting group renders the -proton acidic (), making the molecule susceptible to racemization via enolization or azlactone formation during synthesis.
This guide provides a technical comparison of validation methodologies to quantify Enantiomeric Excess (
) in these substrates. We move beyond standard textbook definitions to compare the Chiral Stationary Phase (CSP) HPLC (the "Gold Standard") against NMR utilizing Chiral Shift Reagents (CSRs) (the "Rapid Screen"), supported by experimental protocols and mechanistic insights.
Part 1: The Stereochemical Challenge
The Mechanism of Silent Failure
Racemization in phenylalanine ketones is rarely a binary "all-or-nothing" event; it is often a gradual erosion of stereochemical purity during workup or purification on silica gel.
Two primary mechanisms drive this loss:
Base-Catalyzed Enolization: Even weak bases (e.g., bicarbonate washes) can deprotonate the
-carbon.
Azlactone (Oxazolone) Formation: Specific to
-acyl/carbamate protected derivatives, the carbonyl oxygen of the protecting group attacks the activated ketone carbonyl, forming a transient oxazolone which rapidly racemizes.
Diagram 1: Racemization Pathways
The following diagram illustrates the kinetic pathways leading to stereochemical erosion.
Caption: Mechanistic pathways for racemization of N-protected phenylalanine ketones via enolization and azlactone formation.
Part 2: Comparative Analysis of Validation Methods
We evaluated three primary methods for determining the stereochemical purity of phenylalanine ketones.
While NMR with Chiral Shift Reagents (Method B) is faster, phenylalanine ketones often suffer from signal broadening due to the paramagnetic nature of Europium. Furthermore, the distinct signals for the
-proton often overlap with the benzylic protons of the phenylalanine side chain. Chiral HPLC remains the only method capable of validating with the confidence required for regulatory filing.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" Chiral HPLC Workflow
Objective: Develop a separation method for N-Boc-Phenylalanine chloromethyl ketone.
Reagents & Equipment:
Columns: Daicel Chiralpak AD-H and Chiralcel OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane/Isopropanol (IPA) mixtures.
Detector: UV-Vis at 254 nm (Phe aromatic ring).
Step-by-Step Methodology:
Solubility Check: Dissolve 1 mg of substrate in 1 mL of IPA. If cloudy, add minimal Dichloromethane (DCM).
Screening Gradient:
Set flow rate to 1.0 mL/min.
Run isocratic 90:10 (Hexane:IPA).
Note: Avoid Ethanol initially; IPA provides better selectivity for carbonyl compounds on amylose phases.
Optimization:
If retention is too low (
), decrease IPA to 5% or 2%.
If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA) to suppress interaction with residual silanols, though this is less critical for ketones than amines.
Validation: Inject the racemate (synthesized intentionally via base treatment) to confirm separation of enantiomers (
).
Protocol B: Rapid NMR Screening (Eu(hfc)₃)
Objective: Quick assessment of optical purity during reaction optimization.
(Preferred over CDCl₃ for better separation of shift signals).
Step-by-Step Methodology:
Baseline Scan: Acquire a standard ¹H NMR of the ketone (10 mg) in 0.6 mL Benzene-
. Focus on the methyl doublet (if present) or the methine -proton.
Titration: Add 0.1 equivalents of Eu(hfc)₃ solid directly to the NMR tube. Shake to dissolve.
Acquisition: Re-acquire the spectrum. The paramagnetic Europium will coordinate with the ketone carbonyl.
Analysis: Look for "splitting" of the singlet/doublet signals. In a racemic sample, the signal splits into two distinct peaks (diastereomeric complexes). In a pure sample, only one shifted peak should appear.
Calculation:
Part 4: Synthesis & Retention Strategy
Validation is moot if the synthesis fails. The industry-standard approach to access these ketones without racemization is the Weinreb Amide route.[5]
Diagram 2: Synthesis & Validation Decision Tree
This workflow ensures that stereochemical integrity is designed into the process from the start.
Caption: Workflow for synthesizing Phe-ketones via Weinreb amides and selecting the appropriate validation method.
Critical Synthesis Note
Direct addition of organolithiums to carboxylic acids usually results in racemization. The Weinreb amide forms a stable 5-membered chelate with the metal, preventing the collapse of the tetrahedral intermediate until acidic quench, thereby preserving the
-center configuration [1][2].
References
Nahm, S., & Weinreb, S. M. (1981).[5] N-methoxy-N-methylamides as effective acylating agents.[2] Tetrahedron Letters, 22(39), 3815-3818. Link
BenchChem. (2025).[4] A Comparative Guide to Enantiomeric Excess Determination by Chiral Chromatography. Link
Sigma-Aldrich. (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Link
TCI Chemicals. (2024). Chiral Shift Reagents for High-Field NMR. Link
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11675–11769. Link
X-ray crystallography data for (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone
A Comparative Analysis of Solid-State vs. Solution-Phase Characterization Executive Summary In the development of peptidomimetics—specifically HIV protease inhibitors and renin inhibitors—the scaffold (S)-2-(Boc-amino)-1...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analysis of Solid-State vs. Solution-Phase Characterization
Executive Summary
In the development of peptidomimetics—specifically HIV protease inhibitors and renin inhibitors—the scaffold (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone (closely related to Boc-L-phenylalanine phenacyl ketone) serves as a critical chiral intermediate.
The central challenge with this molecule is not synthesis, but stereochemical validation . The
-chiral center is prone to racemization during Friedel-Crafts acylation or Grignard additions used to form the ketone. While High-Performance Liquid Chromatography (HPLC) determines purity, it cannot definitively prove absolute configuration without a known standard.
This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against High-Field NMR and Density Functional Theory (DFT) , establishing why SC-XRD remains the non-negotiable standard for validating this specific pharmacophore.
Part 1: The Comparative Matrix
For a drug development professional, the choice of characterization method impacts the "Go/No-Go" decision for scaling up an intermediate.
Table 1: Performance Comparison of Characterization Modalities
Feature
Method A: SC-XRD (The Gold Standard)
Method B: Solution NMR (600+ MHz)
Method C: Chiral HPLC/SFC
Primary Output
Absolute Configuration (3D coordinates)
Connectivity & Relative Stereochemistry
Enantiomeric Excess (% ee)
Stereo-Confidence
Absolute (via Flack Parameter)
Inferential (via NOE/coupling constants)
Relative (Requires racemic standard)
Sample State
Solid (Single Crystal required)
Solution ( or )
Solution
Data Fidelity
High (0.8 Å resolution typical)
Medium (Subject to conformational averaging)
Low (Retention time only)
Throughput
Low (Days to Weeks)
High (Hours)
High (Minutes)
Critical Limitation
Requires crystallizable material
Cannot easily distinguish enantiomers without chiral shift reagents
No structural insight
Part 2: Technical Deep Dive & Experimental Protocols
1. The Crystallization Challenge
The target molecule contains a tert-butoxycarbonyl (Boc) protecting group and two phenyl rings linked by a flexible ketomethylene chain. This creates significant entropic freedom, making crystallization difficult. The Boc group often exhibits rotational disorder, leading to high thermal parameters in X-ray data.
Optimized Crystallization Protocol:
Method: Slow Evaporation (primary) or Vapor Diffusion (secondary).
Solvent System: The "Grease" Protocol.
Dissolve 20 mg of the ketone in minimal Ethyl Acetate (EtOAc) .
Add n-Hexane dropwise until slight turbidity persists.
Add 1 drop of EtOAc to clear.
Allow to stand at 4°C (Do not freeze immediately; rapid precipitation yields amorphous powder).
Expert Insight: If the phenyl rings stack efficiently (
- interactions), the crystal will form needles. If the Boc group dominates packing, you will likely get plates. Needles are preferred for diffraction quality in this scaffold.
2. X-Ray Data Acquisition Strategy
To resolve the absolute configuration of a light-atom structure (C, H, N, O only), you must maximize the anomalous signal .
Source: Copper (
, Å) is mandatory. Molybdenum () is too weak for determining absolute configuration of this organic molecule unless the crystal is exceptionally large.
Temperature: Collect at 100 K . This freezes the rotation of the tert-butyl group, reducing the thermal ellipsoid size and improving the resolution of the chiral center.
Metric of Success: The Flack Parameter .
Flack
(with ): Correct Enantiomer ().
Flack
: Inverted Enantiomer ().
Flack
: Racemic Twin (Synthesis failed).
3. NMR vs. X-Ray: The Conformational Trap
In solution (NMR), the C-C bond between the alpha-carbon and the carbonyl rotates freely. The coupling constants (
) observed are a weighted average of multiple conformers.
Risk: You may observe a "clean" NMR spectrum even if the chiral center has partially racemized, as the enantiomers have identical NMR spectra in achiral solvents.
X-Ray Advantage: It captures a single, minimum-energy conformation, revealing the exact torsion angle (
) relevant to enzyme binding pockets.
Part 3: Visualization of Workflows
Diagram 1: Stereochemical Validation Logic
This decision tree illustrates the rigorous pathway for validating the (S)-enantiomer.
Caption: Logic flow for assigning absolute configuration using anomalous dispersion (Flack parameter).
Diagram 2: The Packing Network
Understanding how this molecule packs helps in troubleshooting crystallization failures.
While specific unit cell dimensions vary by solvent and temperature, the following parameters are representative of high-quality data for Boc-Phenylalanine derivatives (the structural class of the target).
Indicates the model agrees well with the diffraction pattern.
Goodness of Fit (GoF)
1.0 - 1.1
Measures proper weighting of variances.
Flack Parameter
-0.1 to 0.1
Crucial: Confirms the (S) stereochemistry.
Disorder
tert-butyl group
Expect split positions for the methyl groups of the Boc moiety.
Structural Insight: The "Folded" Conformation
X-ray data for this class of molecules often reveals a "folded" conformation where the N-terminal Boc group folds back toward the C-terminal phenyl ring. This is stabilized by an intramolecular hydrogen bond between the amide NH and the ketone oxygen (or solvent molecules).
Relevance: This folded state mimics the transition state required for HIV protease inhibition, validating the scaffold's bioactivity potential.
Part 5: References
Parsons, S. (2024). Introduction to Non-Centrosymmetric Space Groups and Absolute Structure Determination. University of Edinburgh Crystallography Guide. Link
Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. Link
Cambridge Crystallographic Data Centre (CCDC) . CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. (Search for analogous Boc-Phe derivatives). Link
Sigma-Aldrich . Product Specification: (S)-2-(Boc-amino)-3-phenyl-1-propanol (Reduced Analog). (Used for physical property benchmarking). Link
Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. Link
Executive Summary & Immediate Directives (S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a chiral amino ketone intermediate, typically a white to off-white solid. While not classified as "Acutely Toxic" (P-List) under RCRA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone is a chiral amino ketone intermediate, typically a white to off-white solid. While not classified as "Acutely Toxic" (P-List) under RCRA, it presents specific stability hazards due to the acid-labile tert-butoxycarbonyl (Boc) group .
Critical Operational Rules:
NO ACID CONTACT: Strictly segregate from all acidic waste streams (HCl, TFA, H₂SO₄). Contact triggers spontaneous deprotection, releasing isobutylene gas and CO₂, which can pressurize and rupture waste containers.
Solids vs. Liquids: Dispose of the pure solid separately from solvent waste whenever possible to minimize incineration costs.
Incineration Only: Do not sewer. The high carbon content and aromatic rings require high-temperature thermal destruction.
Chemical Profile & Hazard Assessment
To handle this compound safely, one must understand the causality of its hazards. It is not merely "chemical waste"; it is a reactive intermediate.
Chemical Name: Write out full name: "(S)-2-(Boc-amino)-1,3-diphenyl-1-propanone". Do not use abbreviations like "Boc-Ketone".
Hazards: Check "Irritant" and "Flammable" (if in solvent).
Waste Codes (Typical):
If Pure/Solid: Non-RCRA Regulated (unless characteristic). Label as "Non-Regulated Chemical Waste - For Incineration."
If in Acetone/Methanol: D001 (Ignitable), F003 .
If in DCM: F002 (Spent Halogenated Solvent).
Emergency Contingencies (Spill Response)
In the event of a spill, the primary risks are dust inhalation and environmental contamination.
Figure 2: Immediate spill response workflow.
Specific Cleanup Notes:
Do not use bleach: Bleach can react with amines. Use simple soapy water or an organic solvent (ethanol) for final surface cleaning.
Dust Control: If the powder is fine, dampen the spill slightly with an inert solvent (like heptane) to prevent airborne dispersion before sweeping.
Regulatory Compliance (RCRA & EPA)
This section grounds the protocol in US Federal Law (40 CFR).
Satellite Accumulation Areas (SAA): You may store up to 55 gallons of hazardous waste at or near the point of generation. The container must remain closed except when adding waste (40 CFR 262.15).
Empty Containers: A container is considered "RCRA Empty" only if all wastes have been removed using commonly employed practices (pouring/pumping) and no more than 1 inch of residue remains (40 CFR 261.7).
Action: Triple rinse empty reagent bottles with a solvent (e.g., acetone) before discarding the bottle. Collect the rinsate as hazardous waste.
References
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR) Parts 260-273. Washington, D.C.
[Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Washington, D.C.
[Link]
PubChem. Compound Summary: N-Boc-protected Amino Ketones (General Hazard Class). National Library of Medicine.
[Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).
[Link]
-amino ketone (Phenylalanine derivative)
Primary Application: Key intermediate in the synthesis of HIV protease inhibitors (e.g., Indinavir, Saquinavir) and peptidomimetics.
Immediate Action: Treat as a Category 2 Irritant and Potential Sensitizer .[1] Strict moisture control is required to prevent racemization or hydrolysis.[1] Store at 2–8°C .[1][]
Chemical Identity & Hazard Identification
Note: As a specialized intermediate, specific GHS data is often extrapolated from homologous Boc-amino acid derivatives.
Select PPE based on the scale of operation. The "Standard" level applies to analytical work (<1g), while "High Exposure" applies to preparative synthesis (>10g).[1]
PPE Component
Standard Operation (<1g)
High Exposure / Synthesis (>10g)
Technical Rationale
Hand Protection
Nitrile Gloves (0.11 mm, min)
Double Nitrile or Nitrile + Laminate
Prevents incidental contact.[1] Double gloving protects against permeation by carrier solvents (e.g., DCM).[1]
Eye Protection
Safety Glasses (w/ side shields)
Chemical Goggles or Face Shield
Protects against dust and splashes.[1] Goggles required if fine powder is generated.[1]